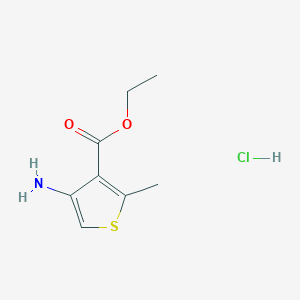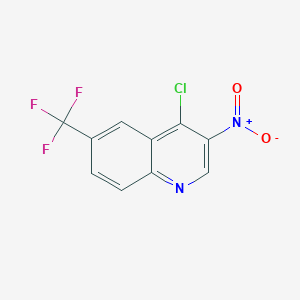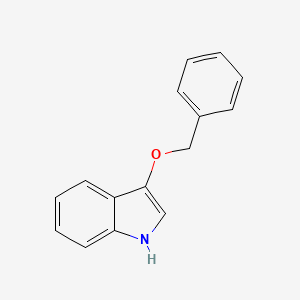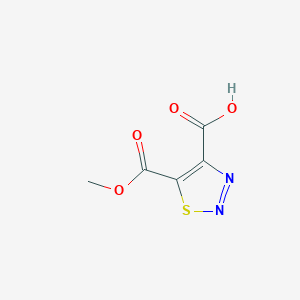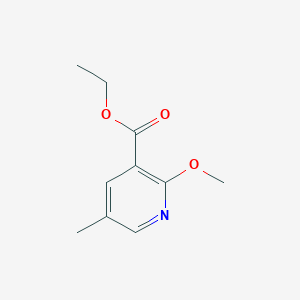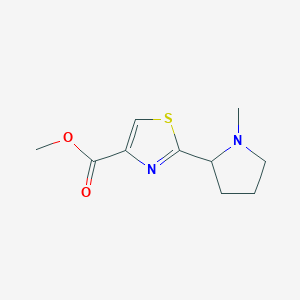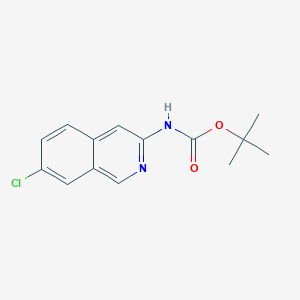
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
准备方法
The synthesis of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 7-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 7-chloroisoquinoline, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: 7-chloroisoquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate automated systems for precise control of reaction parameters.
化学反应分析
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents and Conditions: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents and Conditions: Acidic or basic hydrolysis can cleave the carbamate group.
Products: 7-chloroisoquinoline and tert-butyl alcohol.
-
Oxidation and Reduction
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the chloroisoquinoline moiety, while reducing agents like sodium borohydride can reduce it.
Products: Oxidized or reduced derivatives of the original compound.
科学研究应用
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
-
Industry
- Utilized in the development of new materials or chemical processes.
- Applied in the formulation of specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
相似化合物的比较
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
-
tert-Butyl carbamate
- Lacks the chloroisoquinoline moiety.
- Simpler structure with different reactivity and applications.
-
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- Similar structure but with a different position of the chloro group.
- May exhibit different chemical and biological properties.
-
tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate
- Contains an additional bromo substituent.
- Potentially different reactivity and applications due to the presence of both chloro and bromo groups.
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
tert-butyl N-(7-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI 键 |
AMURFKSOMDKGDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


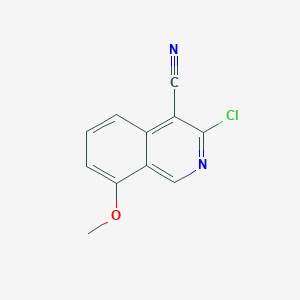
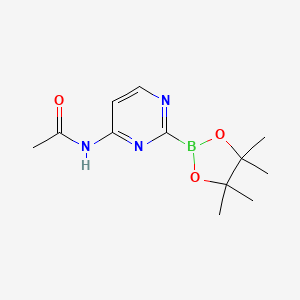
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
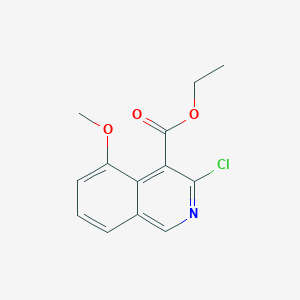

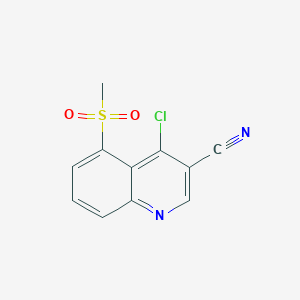
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
